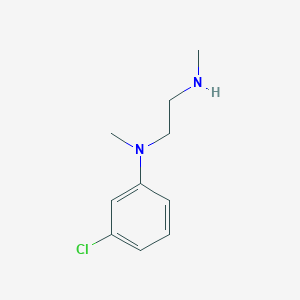

n1-(3-Chlorophenyl)-n1,n2-dimethylethane-1,2-diamine

Beschreibung

N1-(3-Chlorophenyl)-N1,N2-dimethylethane-1,2-diamine is a secondary amine derivative characterized by a dimethylaminoethylamine backbone and a 3-chlorophenyl substituent at the N1 position. The chlorine atom at the meta position of the phenyl ring introduces electron-withdrawing effects, influencing electronic distribution, lipophilicity, and intermolecular interactions.

Eigenschaften

Molekularformel |

C10H15ClN2 |

|---|---|

Molekulargewicht |

198.69 g/mol |

IUPAC-Name |

N'-(3-chlorophenyl)-N,N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C10H15ClN2/c1-12-6-7-13(2)10-5-3-4-9(11)8-10/h3-5,8,12H,6-7H2,1-2H3 |

InChI-Schlüssel |

MSFFAAOXVLBKOI-UHFFFAOYSA-N |

Kanonische SMILES |

CNCCN(C)C1=CC(=CC=C1)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Chlorophenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of 3-chloroaniline with formaldehyde and dimethylamine. The process can be summarized as follows:

Step 1: 3-chloroaniline is reacted with formaldehyde in the presence of an acid catalyst to form N-(3-chlorophenyl)methanamine.

Step 2: N-(3-chlorophenyl)methanamine is then reacted with dimethylamine under basic conditions to yield N1-(3-Chlorophenyl)-N1,N2-dimethylethane-1,2-diamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(3-Chlorophenyl)-N1,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

N1-(3-Chlorophenyl)-N1,N2-dimethylethane-1,2-diamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N1-(3-Chlorophenyl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Position: The 3-chloro substituent in the target compound contrasts with para-substituted analogs (e.g., 4-OCH3, 4-NO2). Meta substitution may reduce steric hindrance compared to ortho positions while maintaining moderate electronic effects .

- Electron Effects: Electron-withdrawing groups (e.g., Cl, NO2) enhance stability in synthetic intermediates, whereas electron-donating groups (e.g., OCH3) may improve solubility .

- Heterocyclic Modifications: Backbone extensions (e.g., quinoline, isoquinoline) introduce π-π stacking capabilities, critical for targeting enzyme active sites .

Physical and Spectral Properties

- NMR Shifts : The 3-chloro substituent would induce distinct 1H and 13C NMR shifts compared to methoxy or nitro analogs. For example, aromatic protons in 3-chlorophenyl derivatives resonate downfield (~7.2–7.5 ppm) due to electron withdrawal .

- Mass Spectrometry : Halogenated derivatives (e.g., 3-54) show characteristic isotopic patterns for chlorine (3:1 ratio for [M+H]+ and [M+H+2]+) .

Biologische Aktivität

N1-(3-Chlorophenyl)-N1,N2-dimethylethane-1,2-diamine, with the CAS number 96798-20-8, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H15ClN2

- Molar Mass : 198.69 g/mol

- Risk Codes : 36 (Irritating to the eyes)

- Safety Description : 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) .

Antimicrobial Activity

Research indicates that compounds similar to N1-(3-Chlorophenyl)-N1,N2-dimethylethane-1,2-diamine exhibit significant antimicrobial properties. For instance, derivatives of related structures have shown activity against various bacterial strains and fungi. The minimum inhibitory concentrations (MIC) for these derivatives ranged from 10 to 31 µg/ml against pathogens like Candida albicans and Aspergillus niger .

Anticancer Activity

A study on Schiff base complexes derived from similar amines demonstrated promising anticancer activities. These complexes were tested against several cancer cell lines, including HeLa and MCF7 cells, showing significant cytotoxic effects compared to control groups. The mechanism involved DNA intercalation and subsequent apoptosis induction in cancer cells .

The biological activity of N1-(3-Chlorophenyl)-N1,N2-dimethylethane-1,2-diamine can be attributed to its interaction with cellular components:

- DNA Interaction : Similar compounds have been shown to bind to DNA, potentially disrupting replication and transcription processes. This interaction is critical for their anticancer effects .

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways, further supporting their therapeutic potential .

Case Study 1: Antimalarial Activity

In vitro studies have indicated that amino derivatives related to N1-(3-Chlorophenyl)-N1,N2-dimethylethane-1,2-diamine possess antimalarial properties. Compounds were tested against chloroquine-resistant strains of Plasmodium falciparum, demonstrating IC50 values in the nanomolar range (23-44 nM), indicating high potency compared to standard treatments .

Case Study 2: Antifungal Efficacy

Another study evaluated the antifungal efficacy of synthesized derivatives against various fungal strains. The results showed enhanced activity in metal-complexed forms of these compounds, which exhibited improved binding affinity and lower MIC values than their uncomplexed counterparts .

Comparative Table of Biological Activities

Q & A

Q. What methodological considerations are critical for synthesizing N1-(3-Chlorophenyl)-N1,N2-dimethylethane-1,2-diamine via nucleophilic substitution?

The synthesis typically involves reacting a chlorinated aromatic precursor (e.g., 3-chloroaniline derivatives) with a diamine. Key steps include:

- Precursor activation : Use of anhydrous solvents (e.g., dry THF or DCM) to avoid side reactions with moisture.

- Nucleophilic attack : Ethylenediamine or dimethylamine derivatives are employed under reflux conditions. For example, substituting 4,7-dichloroquinoline with ethylenediamine at 80–100°C yields analogous diamines .

- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures ensures purity .

Q. How can NMR spectroscopy confirm the structural integrity and purity of this compound?

- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for the 3-chlorophenyl group), methylene protons adjacent to amine groups (δ 2.6–3.1 ppm), and dimethylamine singlets (δ 2.2–2.4 ppm).

- ¹³C NMR : Aromatic carbons (110–140 ppm), methylene carbons (40–50 ppm), and dimethylamine carbons (30–35 ppm).

- Purity assessment : Integration ratios and absence of extraneous peaks (e.g., residual solvents like DMSO or THF) are critical .

Q. What chromatographic methods are optimal for purifying this diamine and its intermediates?

- Reverse-phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) resolve polar impurities.

- Flash chromatography : Silica gel with CH₂Cl₂:MeOH (95:5 to 85:15) for intermediates.

- TLC monitoring : Rf values (~0.3–0.5 in CH₂Cl₂:MeOH 9:1) help track reaction progress .

Advanced Research Questions

Q. How does the dimethylamino substituent influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Role in binding : The dimethylamino group enhances lipophilicity, improving membrane permeability. In analogues like (E)-N1-[6-Chloro-2-(4-methoxystyryl)quinoline-4-yl]-N2,N2-dimethylethane-1,2-diamine, this group stabilizes interactions with hydrophobic pockets in target proteins (e.g., kinases or GPCRs) .

- Modification strategies : Replacing dimethylamine with bulkier groups (e.g., piperazine) or protonatable amines can alter potency and selectivity. In vitro assays (e.g., antiproliferative IC₅₀ in cancer cell lines) validate these changes .

Q. What crystallographic techniques are suitable for characterizing metal complexes of this diamine?

- Single-crystal X-ray diffraction : Using SHELXL for refinement, as demonstrated for Hg(II) complexes with selenobenzyl-diamine ligands. Key parameters:

- Space group determination (e.g., monoclinic P2₁/c).

- Analysis of coordination geometry (e.g., distorted square-pyramidal HgNSeCl₂) .

Q. How can computational modeling predict the compound’s binding to neuronal nitric oxide synthase (nNOS)?

- Docking protocols : Schrödinger’s Maestro with OPLS3e force field.

- Protein preparation: Optimize H-bond networks and minimize RMSD (<0.3 Å).

- Grid generation: Focus on active-site residues (e.g., heme and tetrahydrobiopterin-binding regions).

- Binding affinity validation : Compare docking scores (Glide XP) with experimental IC₅₀ values from enzymatic assays .

Q. What strategies mitigate steric hindrance during Pd-catalyzed cross-coupling reactions involving this diamine?

- Catalyst selection : Pd₂(dba)₃ with DavePhos ligand enhances coupling efficiency for bulky substrates.

- Solvent optimization : THF/1,4-dioxane mixtures (1:1) at 100°C improve yield in microwave-assisted reactions.

- Post-reaction workup : Filtration through Celite® and silica gel chromatography remove Pd residues .

Methodological Challenges and Contradictions

- Synthesis variability : While ethylenediamine is common (), conflicting reports use pre-dimethylated amines (). Researchers must validate reaction conditions via TLC or LC-MS.

- Biological activity : Some analogues show antiproliferative effects (), but others lack efficacy due to poor solubility. Solubility-enhancing modifications (e.g., PEGylation) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.